molecular formula C17H14O6 B1674318 Ladanein CAS No. 10176-71-3

Ladanein

货号: B1674318
CAS 编号: 10176-71-3
分子量: 314.29 g/mol
InChI 键: UUQJTIHOVGMQIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉丹宁是一种天然存在的黄酮类化合物,具体而言是一种 5,6,7-三羟基黄酮,从地中海香薷 (Marrubium peregrinum L.) 干燥叶中提取而来。 该化合物因其强大的抗病毒特性而备受关注,特别是针对包膜病毒,如丙型肝炎病毒 (HCV) 和人类免疫缺陷病毒 (HIV) .

准备方法

拉丹宁可以通过实用且经济高效的六步合成路线合成。合成从 2,6-二甲氧基醌开始,涉及还原乙酰化、弗里德尔-克拉夫茨重排和贝克-文卡塔拉曼重排等步骤。 该方法已优化,可在不使用色谱柱的情况下实现 51% 的总产率

化学反应分析

拉丹宁会发生各种化学反应,包括:

    氧化: 拉丹宁可以被氧化生成醌类。

    还原: 还原反应可以将拉丹宁转化为相应的二氢衍生物。

    取代: 拉丹宁中的甲氧基可以在适当条件下被其他官能团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体的反应条件 .

科学研究应用

Antiviral Applications

Ladanein has been identified as a potent antiviral agent, particularly effective against enveloped viruses. Research has demonstrated its activity against various strains of the Hepatitis C Virus (HCV) and other viral pathogens. The compound’s structure, characterized by a 5,6,7-trihydroxylated pattern, contributes to its broad-spectrum antiviral efficacy.

Key Findings:

  • Activity Spectrum: this compound exhibits antiviral activity against HCV and other enveloped viruses, maintaining effectiveness across different viral strains, including resistant variants .
  • Pharmacokinetics: Despite its strong antiviral properties, this compound has a short half-life (~7.3 minutes in mouse serum), which limits its therapeutic applications. Studies suggest that complexation with magnesium can enhance its bioavailability and pharmacokinetic profile .

Anticancer Properties

This compound has shown promising results in preclinical studies targeting various cancer cell lines. Its cytotoxic effects have been evaluated against leukemia cell lines and other cancer types.

Case Studies:

  • Leukemia Cell Lines: In vitro studies indicated that this compound exhibits moderate cytotoxicity against K562 (chronic myeloid leukemia) and imatinib-resistant cell lines at concentrations of 20-40 µM without significant toxicity to normal human peripheral blood mononuclear cells .
  • Mechanism of Action: The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Complexation with Magnesium

The complexation of this compound with magnesium ions has been investigated to address its pharmacokinetic limitations. Magnesium(II) is biocompatible and can enhance the solubility and stability of this compound.

Research Insights:

  • Improved Solubility: The formation of magnesium complexes with this compound significantly improves its solubility and pharmacokinetic properties while retaining its antiviral activity against HCV .
  • Potential Therapeutic Strategy: This approach not only protects this compound from rapid metabolism but also enhances its therapeutic potential in clinical settings .

Comparative Data Table

Application AreaFindingsReferences
Antiviral Activity Effective against HCV; maintains activity across resistant strains; short half-life ,
Anticancer Activity Moderate cytotoxicity against leukemia cell lines; induces apoptosis ,
Magnesium Complexation Enhances solubility and pharmacokinetics; retains antiviral efficacy ,

作用机制

拉丹宁主要通过与铁 (III) 离子的配位发挥其抗病毒作用,这对其生物活化至关重要。这种配位通过干扰病毒包膜蛋白来抑制病毒进入宿主细胞。 所涉及的分子靶点和途径包括抑制病毒进入和复制过程 .

相似化合物的比较

拉丹宁与其他黄酮类化合物相似,如黄芩素、毛蕊花素、黄芩苷和去甲小叶芹素。这些化合物在 A 环上具有相同的 5,6,7-三羟基取代模式,并表现出强大的抗病毒活性。 拉丹宁因其独特的取代模式及其形成与金属离子稳定配合物的能力而独具特色,从而增强了其抗病毒功效 .

生物活性

Ladanein, a flavonoid extracted from the dried leaves of Marrubium peregrinum L., has garnered attention for its diverse biological activities, particularly its antiviral and anticancer properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique 5,6,7-trihydroxylated substitution pattern on its A ring, which is crucial for its biological activity. The compound exhibits potent antiviral properties against a range of enveloped viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .

PropertyValue
Molecular FormulaC₁₅H₁₄O₇
Molecular Weight302.27 g/mol
SolubilityModerate in water
Half-life~7.3 minutes in mouse serum

Antiviral Activity

This compound has been shown to possess significant antiviral activity. It acts primarily through mechanisms that inhibit viral entry into host cells. Studies indicate that this compound can effectively prevent HCV infection by targeting the virus post-attachment to host cells .

Case Study: Antiviral Efficacy Against HCV

In a controlled laboratory setting, this compound was tested against various HCV genotypes. The results demonstrated that this compound exhibited pangenotypic activity, effectively inhibiting all major HCV strains, including those resistant to standard entry inhibitors. The mechanism involves the coordination of iron ions (Fe(III)) which enhances the flavone's bioactivation and stability in physiological conditions .

Anticancer Activity

Beyond its antiviral effects, this compound has also been investigated for its anticancer properties. Research indicates that this compound exhibits moderate cytotoxicity against leukemia cell lines such as K562 and 697 .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM)Effectiveness
K56220-40Moderate activity
K562R (imatinib-resistant)20-40Moderate activity
69720-40Moderate activity

The biological activity of this compound is attributed to several mechanisms:

  • Metal Coordination : The ability of this compound to form complexes with metal ions like Mg(II) and Fe(III) enhances its solubility and pharmacokinetic properties, thereby improving its bioavailability .
  • Antiviral Mechanism : this compound's action against enveloped viruses relies on its ability to disrupt viral entry processes, specifically by preventing the fusion of viral membranes with host cell membranes .
  • Cytotoxic Mechanism : In cancer cells, this compound induces apoptosis through pathways that are still under investigation but may involve caspase activation .

常见问题

Basic Research Questions

Q. What experimental models are commonly used to study Ladanein’s antiviral and anticancer mechanisms?

Methodological Answer:

  • In vitro models : Use HCV-infected Huh-7 human hepatoma cells to assess antiviral activity (IC50 values) . For leukemia research, employ K562, K562R (imatinib-resistant), and 697 cell lines to evaluate cytotoxicity via MTT assays .
  • Combination studies : Test synergistic effects with compounds like cyclosporine A using Chou-Talalay synergy analysis .
  • Pharmacokinetics : Administer this compound orally in murine models (e.g., 0.25 mg/kg dose) to measure plasma concentration peaks (e.g., 329 nM) and bioavailability .

Q. How is this compound isolated and characterized from natural sources?

Methodological Answer:

  • Extraction : Isolate this compound from Marrubium vulgare or Marrubium peregrinum using chromatographic techniques like HPLC. Confirm purity (>98%) via NMR and mass spectrometry .
  • Structural validation : Use X-ray crystallography or computational modeling to resolve its 5,6-dihydroxy-7,4'-dimethoxyflavone structure .

Q. What are the primary molecular targets of this compound in antiviral research?

Methodological Answer:

  • HCV entry inhibition : Assess binding to HCV NS5A protein or p7 ion channels via surface plasmon resonance (SPR) or computational docking (e.g., AutoDock Vina). Note its interaction with GT3 p7 residues (Ala10, Gly18) .
  • Antioxidant assays : Quantify DPPH and ABTS radical scavenging activity (IC50 values) to evaluate oxidative stress modulation .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC50 values across studies be resolved?

Methodological Answer:

  • Standardization : Ensure consistent cell lines (e.g., Huh-7 vs. primary hepatocytes) and assay conditions (e.g., incubation time, viral titer) .
  • Dose-response validation : Perform dose-escalation studies with triplicate technical replicates and statistical error analysis (e.g., ANOVA with Tukey post hoc) .

Q. What computational strategies optimize this compound’s binding affinity to HCV targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Compare binding free energy (ΔG) of this compound with HCV GT3 vs. GT4 p7 ion channels using GROMACS .
  • Structure-activity relationship (SAR) : Modify methoxy/hydroxyl groups in the flavone backbone to enhance interactions with viral proteins .

Q. How does this compound’s selectivity for leukemia cells compare to healthy cells?

Methodological Answer:

  • Selectivity index (SI) : Calculate SI = IC50 (healthy PBMCs) / IC50 (leukemia cells). This compound’s SI >2 suggests moderate selectivity for K562/K562R cells .
  • Mechanistic profiling : Perform RNA-seq on treated vs. untreated leukemia cells to identify apoptosis-related pathways (e.g., Bcl-2, caspase-3) .

Q. What methodological gaps exist in current this compound research?

Methodological Answer:

  • In vivo limitations : Most studies use murine models; human pharmacokinetic data are lacking. Propose Phase 0 microdosing trials .
  • Resistance mechanisms : No data on long-term this compound exposure in HCV or leukemia models. Conduct serial passaging experiments with viral/cell-line adaptation .

Q. Data Analysis & Research Design

Q. How should researchers design experiments to validate this compound’s dual antiviral/antioxidant effects?

Methodological Answer:

  • Multiplex assays : Combine HCV replication assays (e.g., luciferase-based reporter systems) with ROS detection (e.g., DCFH-DA staining) .
  • Control groups : Include cyclosporine A (HCV entry inhibitor) and N-acetylcysteine (antioxidant) as positive controls .

Q. What statistical methods address variability in this compound’s bioactivity data?

Methodological Answer:

  • Error propagation : Use standard deviation (SD) and coefficient of variation (CV) for IC50 replicates .
  • Meta-analysis : Pool data from multiple studies (e.g., HCV GT1–4) using random-effects models to account for heterogeneity .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • Open science practices : Share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo .
  • Protocol standardization : Adopt MIAME (microarray) or ARRIVE (preclinical) guidelines for experimental reporting .

属性

IUPAC Name

5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQJTIHOVGMQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144175
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-71-3
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。